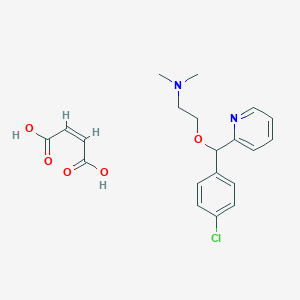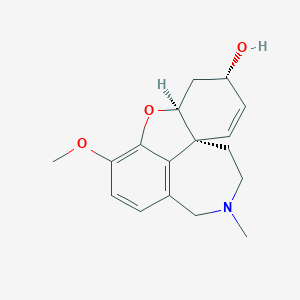
Epigalantamin
Übersicht
Beschreibung
Epigalantamine is a natural product found in Lycoris sanguinea, Lycoris radiata, and other organisms . It has a molecular formula of C17H21NO3 .
Synthesis Analysis
Due to its complex stereochemistry, the organic synthesis of Epigalantamine proved to be a challenging task . Biotechnological techniques have emerged as an alternative and a more efficient means, since plants biosynthesize Epigalantamine and other alkaloids without difficulty .
Molecular Structure Analysis
Epigalantamine has a molecular weight of 287.35 g/mol . Its IUPAC name is (1 S ,12 S ,14 S )-9-methoxy-4-methyl-11-oxa-4-azatetracyclo [8.6.1.0 1,12 .0 6,17 ]heptadeca-6 (17),7,9,15-tetraen-14-ol .
Wissenschaftliche Forschungsanwendungen
Behandlung neurodegenerativer Erkrankungen
Epigalantamin ist ein chirales Umwandlungsprodukt von Galantamin, das zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt wird. Es wirkt als Acetylcholinesterase-Inhibitor, erhöht den Acetylcholinspiegel und verbessert die cholinerge Übertragung im Gehirn . Dies kann zu einer verbesserten kognitiven Funktion und einer Verlangsamung des Krankheitsverlaufs führen.
Pharmakokinetik- und Biotransformationsstudien
In der wissenschaftlichen Forschung spielt die Rolle von this compound in der Pharmakokinetik und Biotransformation eine entscheidende Rolle. Es ist einer der Metaboliten, die nach der Verabreichung von Galantamin gebildet werden, und seine Identifizierung und Quantifizierung sind unerlässlich, um den Metabolismus des Arzneimittels zu verstehen . Fortschrittliche chromatographische Methoden werden verwendet, um sein Vorkommen in biologischen Proben zu untersuchen, und liefern so Einblicke in die Wirksamkeit und Sicherheit des Arzneimittels.
Analytische Chemie
This compound wird in der analytischen Chemie als Referenzsubstanz verwendet, um Methoden zur Detektion von Galantamin und seinen Metaboliten zu entwickeln und zu validieren. Dies ist wichtig für die Qualitätskontrolle in der pharmazeutischen Produktion und um die korrekte Dosierung in medizinischen Anwendungen sicherzustellen .
Kognitive Steigerung
Forschungen haben gezeigt, dass this compound kognitive Steigerungsfähigkeiten haben kann. Es wird auf sein Potenzial untersucht, die Gedächtnis- und Lernfähigkeit zu verbessern, was bei der Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit verschiedenen Erkrankungen hilfreich sein könnte .
Entzündungshemmende Wirkungen
Studien legen nahe, dass this compound entzündungshemmende Wirkungen haben könnte. Es könnte eine Rolle bei der Reduzierung der Neuroinflammation spielen, die einen wichtigen Faktor bei der Entstehung und Progression neurodegenerativer Erkrankungen darstellt . Diese Anwendung ist besonders relevant für Erkrankungen, bei denen Entzündungen zu kognitiven Beeinträchtigungen führen.
Synaptische Plastizität
This compound wird auf sein Potenzial untersucht, die synaptische Plastizität zu verbessern. Dies bezieht sich auf die Fähigkeit von Synapsen, sich im Laufe der Zeit zu verstärken oder zu schwächen, was für Lernen und Gedächtnis entscheidend ist. Durch Einflussnahme auf die synaptische Plastizität könnte this compound bei der Wiederherstellung der neuronalen Funktion bei degenerativen Erkrankungen helfen .
Wirkmechanismus
Target of Action
Epigalantamine, also known as Epi-Galantamine, is a diastereoisomer of Galantamine . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Therefore, it is reasonable to infer that Epigalantamine may have similar targets.
Biochemical Pathways
The primary biochemical pathway affected by Galantamine, and likely by Epigalantamine, involves the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling, which is particularly beneficial in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .
Pharmacokinetics
Galantamine’s pharmacokinetic properties include renal clearance accounting for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively
Result of Action
The molecular and cellular effects of Galantamine’s action, and likely Epigalantamine’s, involve enhanced cholinergic neuron function and signaling due to increased acetylcholine neurotransmission . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, potentially including Epigalantamine. Epigenetic phenomena, which are mediated by DNA methylation and stable chromatin modifications, can be influenced by environmental factors . These factors can have long-lasting effects on development, metabolism, and health, sometimes even in subsequent generations . .
Eigenschaften
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-IFIJOSMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168189 | |
| Record name | Epigalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668-85-5 | |
| Record name | (-)-Epigalanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epigalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1668-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

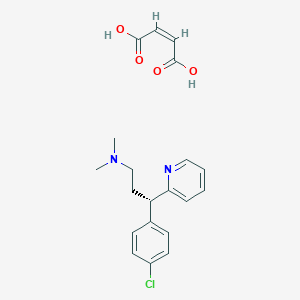

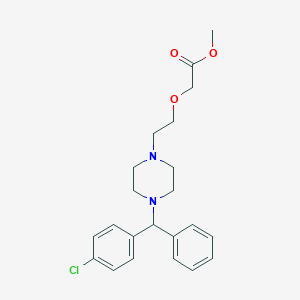



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
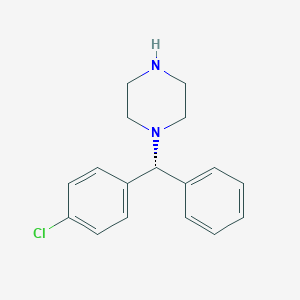
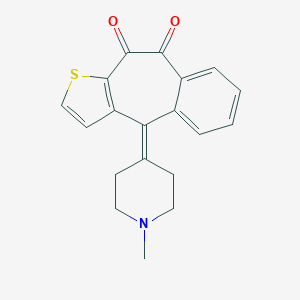

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

